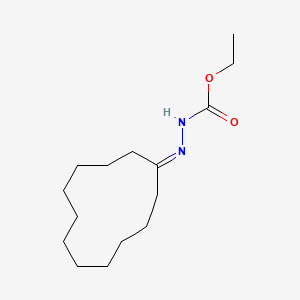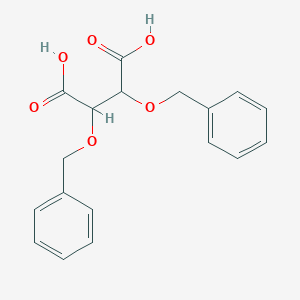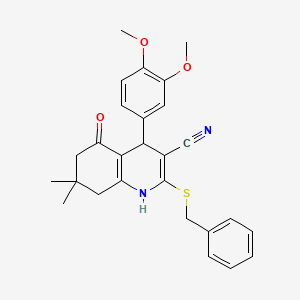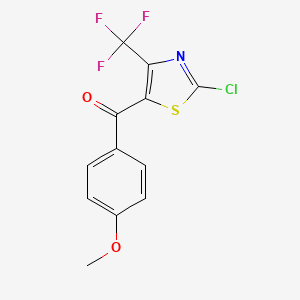![molecular formula C14H9NO7 B12454831 {[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid](/img/structure/B12454831.png)
{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of a nitrophenyl group and a propanedioic acid moiety makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}propanedioic acid typically involves the reaction of 5-(4-nitrophenyl)furan-2-carboxaldehyde with malonic acid in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then acidified to precipitate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}propanedioic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it targets the iron acquisition pathways in bacteria, particularly Mycobacterium tuberculosis. The compound inhibits the enzyme salicylate synthase (MbtI), which is crucial for the biosynthesis of siderophores that bacteria use to acquire iron .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Shares the furan and nitrophenyl moieties but lacks the propanedioic acid group.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure with a fluorinated ester derivative.
Uniqueness
2-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid is unique due to the presence of both the nitrophenyl and propanedioic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial iron acquisition pathways makes it a promising candidate for developing new antimicrobial agents .
Properties
Molecular Formula |
C14H9NO7 |
|---|---|
Molecular Weight |
303.22 g/mol |
IUPAC Name |
2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]propanedioic acid |
InChI |
InChI=1S/C14H9NO7/c16-13(17)11(14(18)19)7-10-5-6-12(22-10)8-1-3-9(4-2-8)15(20)21/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
RRMUMFWOUFWXPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide](/img/structure/B12454749.png)
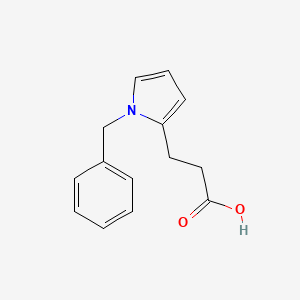
![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)
![4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12454763.png)


![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B12454785.png)

![4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12454797.png)
